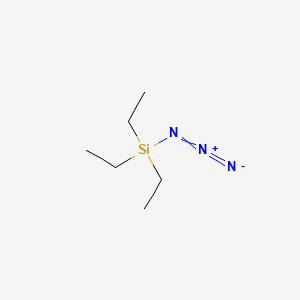
L-lisina metil éster
Descripción general
Descripción
Methyl lysinate is an ester formed by the conjugation of L-lysine with methanol. It is a derivative of the amino acid L-lysine and is known for its antimicrobial properties. The compound has a molecular formula of C7H16N2O2 and a molecular weight of 160.21 g/mol .
Aplicaciones Científicas De Investigación
Methyl lysinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Methyl lysinate is studied for its antimicrobial properties and potential use in treating infections.
Industry: Methyl lysinate is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
Target of Action
The primary targets of Methyl Lysinate are likely to be enzymes or proteins that interact with lysine residues. Lysine is an essential amino acid involved in protein synthesis, and its methylation is a key post-translational modification that regulates protein function . Therefore, Methyl Lysinate might interact with proteins or enzymes involved in these processes.
Mode of Action
Methyl Lysinate may act by donating a methyl group to specific enzymes or proteins, similar to how lysine methylation works in biological systems . This methylation can alter the function of the target proteins, influencing various cellular processes.
Biochemical Pathways
Methyl Lysinate could potentially affect multiple biochemical pathways due to the ubiquitous role of lysine in proteins. For instance, it might influence pathways related to gene expression, signal transduction, and cellular metabolism, given that lysine methylation is known to regulate these processes .
Action Environment
The action, efficacy, and stability of Methyl Lysinate could be influenced by various environmental factors. These might include pH, temperature, the presence of other molecules, and the specific cellular context. For instance, the activity of Methyl Lysinate could be affected by the concentration of SAM (S-adenosylmethionine), the principal methyl donor in methylation reactions .
Análisis Bioquímico
Biochemical Properties
Methyl Lysinate participates in various biochemical reactions. It is involved in methylation, a crucial process that regulates a wide range of biological functions . Methylation involves the addition of a methyl group to another molecule, effectively ‘activating’ the receiving molecule . Methyl Lysinate, being a methylated form of lysine, can participate in these methylation reactions, interacting with various enzymes, proteins, and other biomolecules.
Cellular Effects
The effects of Methyl Lysinate on cells are complex and multifaceted. As a methylated compound, it can influence cell function by participating in methylation reactions that regulate gene expression, protein function, and cellular signaling pathways
Molecular Mechanism
Methyl Lysinate exerts its effects at the molecular level through its involvement in methylation reactions. It can bind to biomolecules, influencing enzyme activity and gene expression . The exact mechanism of action of Methyl Lysinate is complex and involves a series of biochemical reactions.
Dosage Effects in Animal Models
The effects of Methyl Lysinate can vary with different dosages in animal models Studies have shown that the effects of various compounds can differ significantly at different dosages, with potential threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
This pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl lysinate can be synthesized through the esterification of L-lysine with methanol. This reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of L-lysine to methyl lysinate .
Industrial Production Methods: In an industrial setting, the production of methyl lysinate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl lysinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in methyl lysinate can be hydrolyzed to yield L-lysine and methanol.
Substitution: The amino group in methyl lysinate can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze methyl lysinate. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Substitution: Electrophiles such as alkyl halides can react with the amino group under suitable conditions.
Major Products Formed:
Hydrolysis: L-lysine and methanol.
Oxidation: Oxidized derivatives of methyl lysinate.
Substitution: Substituted derivatives of methyl lysinate.
Comparación Con Compuestos Similares
Lysine methyl ester: Similar to methyl lysinate but lacks the specific ester linkage with methanol.
Methyl glycidate: Another ester compound with different chemical properties and applications.
Uniqueness: Methyl lysinate is unique due to its specific ester linkage with methanol and its antimicrobial properties. Unlike other similar compounds, it has been specifically studied for its potential use in treating inflammatory bowel diseases and its ability to form stable ester linkages with proteins .
Propiedades
IUPAC Name |
methyl (2S)-2,6-diaminohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNBUPJZFJCCIQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
687-64-9 | |
| Record name | L-Lysine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=687-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl lysinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















